5-Benzyl-3-[4-(diethylamino)-2-hydroxyphenyl]-1-methyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid
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Overview
Description
5-BENZYL-3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID is a complex organic compound with a unique structure that includes a pyrrole ring, a benzyl group, and a diethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BENZYL-3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalyst such as iron(III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-BENZYL-3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as halides or amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-BENZYL-3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-BENZYL-3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds with an indole nucleus, such as tryptophan and serotonin, share some structural similarities with 5-BENZYL-3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID
Pyrrole Derivatives: Other pyrrole-based compounds, such as pyrrole-2-carboxylic acid, also exhibit similar chemical properties.
Uniqueness
The uniqueness of 5-BENZYL-3-[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]-1-METHYL-4,6-DIOXO-OCTAHYDROPYRROLO[3,4-C]PYRROLE-1-CARBOXYLIC ACID lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for unique interactions with biological targets and materials, making it a valuable compound for research and development.
Properties
Molecular Formula |
C25H29N3O5 |
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Molecular Weight |
451.5 g/mol |
IUPAC Name |
5-benzyl-1-[4-(diethylamino)-2-hydroxyphenyl]-3-methyl-4,6-dioxo-1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C25H29N3O5/c1-4-27(5-2)16-11-12-17(18(29)13-16)21-19-20(25(3,26-21)24(32)33)23(31)28(22(19)30)14-15-9-7-6-8-10-15/h6-13,19-21,26,29H,4-5,14H2,1-3H3,(H,32,33) |
InChI Key |
KKLLQPHSPKYEEH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C2C3C(C(=O)N(C3=O)CC4=CC=CC=C4)C(N2)(C)C(=O)O)O |
Origin of Product |
United States |
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